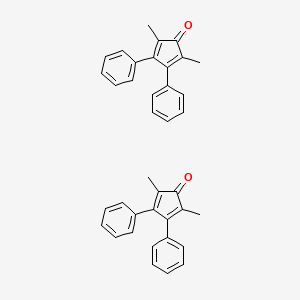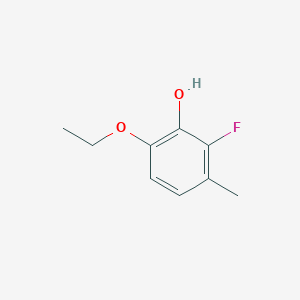
N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” is a complex organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring system substituted with phenyl, vinyl, and trifluoromethyl groups, along with a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-bromo-1-phenyl-naphthalene, which can be synthesized through bromination and subsequent Suzuki coupling with phenylboronic acid.
Vinylation: Introduction of the vinyl group can be achieved through Heck coupling using a suitable vinyl halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.
N-Methylation: The final step involves the methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the vinyl group or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, such compounds may be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action for “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)aniline
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-methyl-aniline
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-chloro-aniline
Uniqueness
The presence of the trifluoromethyl group in “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C26H20F3N |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(3-ethenyl-1-phenylnaphthalen-2-yl)-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H20F3N/c1-3-17-15-19-11-7-8-12-21(19)25(18-9-5-4-6-10-18)24(17)22-16-20(26(27,28)29)13-14-23(22)30-2/h3-16,30H,1H2,2H3 |
InChI Key |
OHRRLARJXOXQAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C=C2C=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)





![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)


![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
